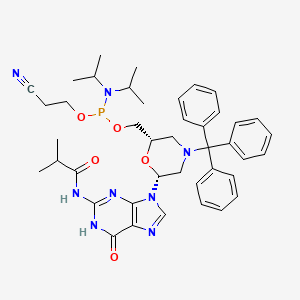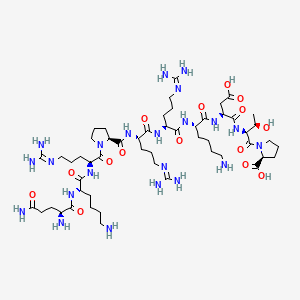
G-Subtide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
G-Subtide is a peptide compound with the empirical formula C53H96N22O15 and a molecular weight of 1281.47. It is primarily used as a substrate for protein kinase G, which is a cyclic guanosine monophosphate-dependent protein kinase. This compound is known for its role in various biochemical and physiological processes, particularly in the phosphorylation of proteins.
准备方法
Synthetic Routes and Reaction Conditions
G-Subtide is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. The peptide chain is elongated by coupling the carboxyl group of the incoming amino acid to the amino group of the growing chain. After the desired sequence is assembled, the peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process involves rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm the purity and identity of the peptide.
化学反应分析
Types of Reactions
G-Subtide primarily undergoes phosphorylation reactions, where a phosphate group is added to the peptide by protein kinase G. This reaction is crucial for the activation or deactivation of various proteins involved in cellular signaling pathways.
Common Reagents and Conditions
The phosphorylation of this compound typically requires adenosine triphosphate as a phosphate donor and protein kinase G as the catalyst. The reaction is carried out under physiological conditions, with a pH around 7.4 and a temperature of 37°C.
Major Products Formed
The primary product of the phosphorylation reaction is the phosphorylated form of this compound. This modified peptide can then participate in further biochemical processes, influencing various cellular functions.
科学研究应用
G-Subtide has a wide range of applications in scientific research:
Chemistry: Used as a model substrate to study the activity and specificity of protein kinase G.
Biology: Helps in understanding the role of protein phosphorylation in cellular signaling and regulation.
Medicine: Investigated for its potential therapeutic applications in diseases where protein kinase G is implicated, such as cardiovascular diseases and certain cancers.
Industry: Utilized in the development of assays and diagnostic tools for detecting protein kinase G activity.
作用机制
G-Subtide exerts its effects through phosphorylation by protein kinase G. The enzyme recognizes the specific amino acid sequence of this compound and transfers a phosphate group from adenosine triphosphate to the peptide. This phosphorylation event can alter the activity, localization, or interaction of proteins, thereby modulating various cellular pathways. The primary molecular target of this compound is protein kinase G, and the pathways involved include those related to cyclic guanosine monophosphate signaling.
相似化合物的比较
G-Subtide is unique due to its specific amino acid sequence and its role as a substrate for protein kinase G. Similar compounds include other peptide substrates for different kinases, such as:
Syntide 2: A substrate for protein kinase A.
Gly-Arg-Gly-Asp-Ser-Pro: A substrate for integrin receptors.
γ Secretase Inhibitor: Involved in the inhibition of γ secretase enzyme.
These compounds differ in their amino acid sequences and the enzymes they interact with, highlighting the specificity and uniqueness of this compound in its interactions with protein kinase G.
属性
分子式 |
C53H96N22O15 |
|---|---|
分子量 |
1281.5 g/mol |
IUPAC 名称 |
(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C53H96N22O15/c1-28(76)40(49(88)75-26-10-17-37(75)50(89)90)73-46(85)35(27-39(78)79)72-45(84)31(12-3-5-21-55)68-42(81)32(13-6-22-64-51(58)59)69-43(82)33(14-7-23-65-52(60)61)70-47(86)36-16-9-25-74(36)48(87)34(15-8-24-66-53(62)63)71-44(83)30(11-2-4-20-54)67-41(80)29(56)18-19-38(57)77/h28-37,40,76H,2-27,54-56H2,1H3,(H2,57,77)(H,67,80)(H,68,81)(H,69,82)(H,70,86)(H,71,83)(H,72,84)(H,73,85)(H,78,79)(H,89,90)(H4,58,59,64)(H4,60,61,65)(H4,62,63,66)/t28-,29+,30+,31+,32+,33+,34+,35+,36+,37+,40+/m1/s1 |
InChI 键 |
ZNRLSBWZCPHSIT-QUDUTEPOSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)N)O |
规范 SMILES |
CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



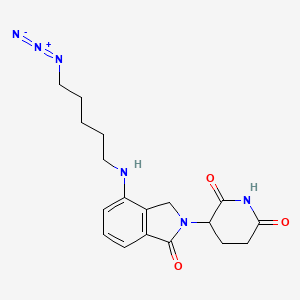
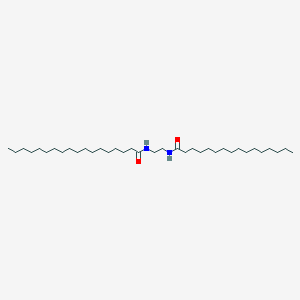
![fac-[Re(CO)3(L6)(H2O)][NO3]](/img/structure/B12381174.png)
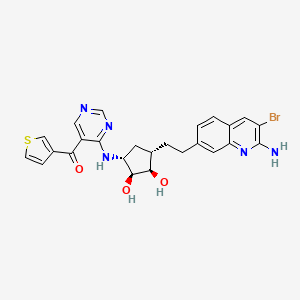

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12381182.png)
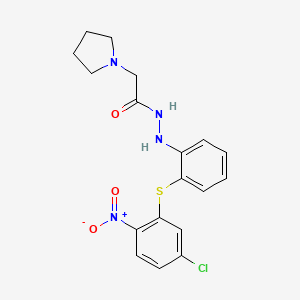
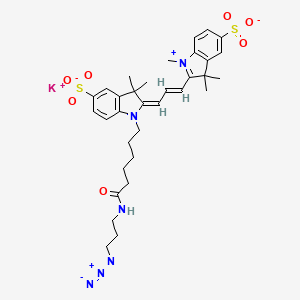


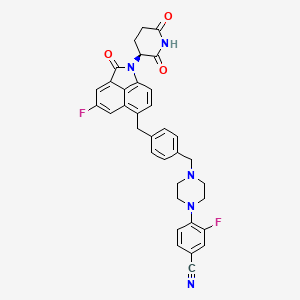
![(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid;(1R)-1-phenylethanamine](/img/structure/B12381216.png)
